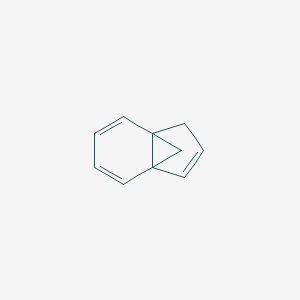

1H-3a,7a-Methanoindene

Beschreibung

1H-3a,7a-Methanoindene (CAS: 17048-59-8) is a bicyclic hydrocarbon with the molecular formula C₁₀H₁₄ and a methano bridge connecting the 3a and 7a positions of the indene framework. Its IUPAC name is 2,3,4,7-tetrahydro-1H-3a,7a-methanoindene, and its structure is defined by the SMILES notation C1=CCC23CC2(CCC3)C1 . The compound has an exact mass of 134.1096 g/mol and a bicyclo[2.2.1]heptane-derived skeleton, which confers unique steric and electronic properties. It is primarily used as a precursor in organic synthesis and materials science due to its rigid, fused-ring system.

Eigenschaften

CAS-Nummer |

174-44-7 |

|---|---|

Molekularformel |

C10H10 |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

tricyclo[4.3.1.01,6]deca-2,4,7-triene |

InChI |

InChI=1S/C10H10/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-6H,7-8H2 |

InChI-Schlüssel |

HLZPNEAXFWPJJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC23C1(C2)C=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-3a,7a-Methanoindene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the methanoindene structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 1H-3a,7a-Methanoindene often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-3a,7a-Methanoindene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert 1H-3a,7a-Methanoindene into its corresponding saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups such as halogens or alkyl groups are introduced into the indene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles or nucleophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or alkylated derivatives of 1H-3a,7a-Methanoindene.

Wissenschaftliche Forschungsanwendungen

1H-3a,7a-Methanoindene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds, especially those targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism by which 1H-3a,7a-Methanoindene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The methano bridge and indene structure allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Molecular Comparisons

Key Observations :

- Saturation : The octahydro derivative (C₁₀H₁₆) is fully saturated, enhancing thermal stability compared to the parent compound .

- Functionalization : Substituents like benzyloxypropyl or acetyl groups (e.g., ) increase molecular weight and modify reactivity for targeted synthesis.

- Core Modifications: Methanoazulenes (e.g., ) replace the indene framework with an azulene moiety, introducing aromaticity and distinct electronic properties.

Physicochemical Properties

Table 2: Spectral and Physical Property Comparisons

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.